molecular formula C5H13NO3S B13175852 1-Methoxybutane-2-sulfonamide

1-Methoxybutane-2-sulfonamide

Cat. No.: B13175852
M. Wt: 167.23 g/mol
InChI Key: YKJFHTGCOWIPBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methoxybutane-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups. Another method involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst like DMAP . Industrial production methods often rely on large-scale synthesis using these or similar routes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxybutane-2-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Methoxybutane-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit enzymes involved in folate metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of bacteria and other microorganisms . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-Methoxybutane-2-sulfonamide can be compared with other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfasalazine . These compounds share a similar sulfonamide functional group but differ in their specific structures and applications. For example:

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

1-methoxybutane-2-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)

InChI Key

YKJFHTGCOWIPBP-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)S(=O)(=O)N

Origin of Product

United States

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